
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound. It is a part of a class of compounds that have been synthesized for various medicinal applications .
Synthesis Analysis
The synthesis of similar compounds involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite complex. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Applications De Recherche Scientifique
Comparative Studies and Synthesis of Pyridylpalladium Complexes
Research has demonstrated the synthesis and properties of pyridylpalladium complexes, revealing their potential in catalytic reactions and the synthesis of esters through reactions with methanol. This implies that related compounds could be explored for their catalytic properties and applications in synthetic chemistry (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
Antibacterial Activity of Pyridine Derivatives
Novel pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, suggesting that similar compounds, such as (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, might possess valuable antimicrobial properties (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Synthesis of Aryl Methanone Derivatives
Research focusing on the synthesis of aryl(3-isocyanopyridin-4-yl)methanones indicates the potential for creating diverse organic molecules with applications in medicinal chemistry and material science. These findings suggest avenues for utilizing related compounds in the development of novel organic materials and therapeutic agents (Kobayashi, Kozuki, Konishi, Suzuki, Tanmatsu, & Konishi, 2011).
Electrocatalytic Applications
Studies on the electrocatalytic reduction of carbon dioxide by rhenium tricarbonyl bipyridyl complexes reveal the potential of pyridine derivatives in enhancing the rate of catalysis and improving the efficiency of converting CO2 to CO, suggesting the exploration of similar compounds for environmental and energy-related applications (Wong, Chung, & Lau, 1998).
Coordination Chemistry and Photocatalytic Activities
Research on phenanthrolin-2-yl ketones and their coordination chemistry with metals like Pd(II) and Ru(II) highlights the role of pyridine derivatives in forming complexes with potential applications in photocatalysis and electronic materials. This suggests that this compound could be investigated for its coordination properties and photocatalytic activity (Bark & Thummel, 2005).
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of action
The mode of action of pyrrolidine derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability and pharmacokinetic properties .
Result of action
Given the wide range of biological activities exhibited by pyrrolidine derivatives, this compound could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O2/c17-12-2-1-6-20-15(12)23-11-5-7-21(9-11)16(22)10-3-4-13(18)14(19)8-10/h1-4,6,8,11H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDNPGOZSZTZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
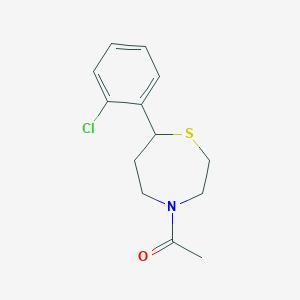
![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)
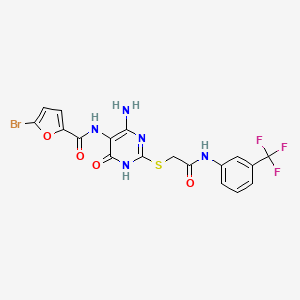
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)
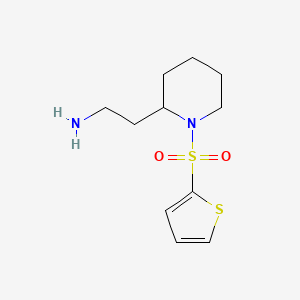
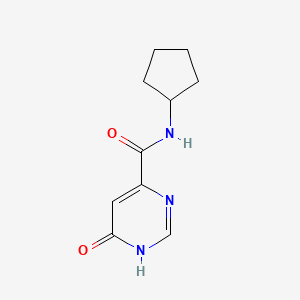
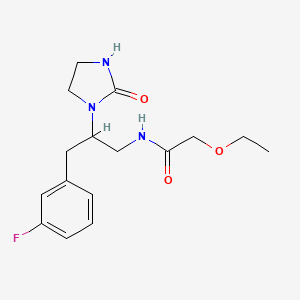
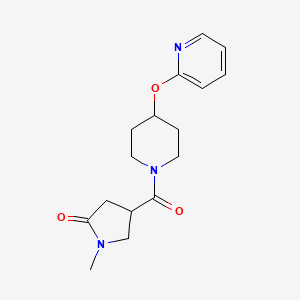
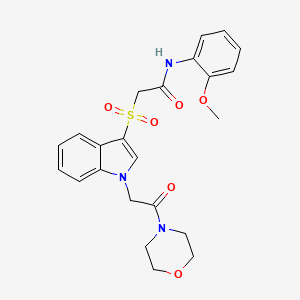
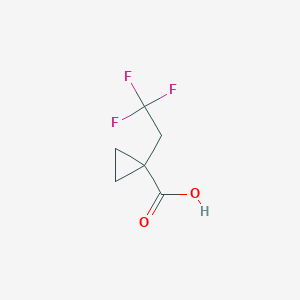

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)
![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)
![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)
